5-bromo-1-methyl-3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position, a methyl group at the 1-position, and a 2-methylphenylmethyl group at the 3-position of the indole ring, making it a unique structure with potential biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The 3-position is alkylated with 2-methylbenzyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group at the 2-position, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-METHYL-2-PENTENE: Another brominated compound with different structural features and applications.
3-BROMO-2-METHOXY-5-METHYLPHENYLBORONIC ACID: A boronic acid derivative with distinct chemical properties and uses.
Uniqueness
5-BROMO-1-METHYL-3-[(2-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its combination of bromine, methyl, and 2-methylphenylmethyl groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrNO |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-[(2-methylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C17H16BrNO/c1-11-5-3-4-6-12(11)9-15-14-10-13(18)7-8-16(14)19(2)17(15)20/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
PPEQVKDLVZQQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.